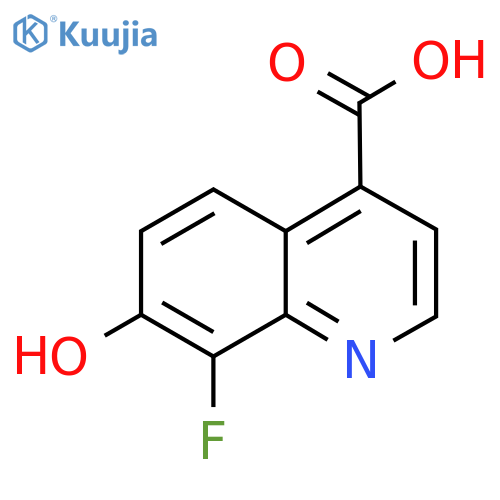Cas no 2138176-25-5 (8-Fluoro-7-hydroxyquinoline-4-carboxylic acid)

8-Fluoro-7-hydroxyquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2138176-25-5
- EN300-731977
- 8-fluoro-7-hydroxyquinoline-4-carboxylic acid
- 8-Fluoro-7-hydroxyquinoline-4-carboxylic acid
-
- インチ: 1S/C10H6FNO3/c11-8-7(13)2-1-5-6(10(14)15)3-4-12-9(5)8/h1-4,13H,(H,14,15)
- InChIKey: OCNNCPNBUDOULR-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC2=C(C(=O)O)C=CN=C21)O
計算された属性
- せいみつぶんしりょう: 207.03317122g/mol
- どういたいしつりょう: 207.03317122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 70.4Ų
8-Fluoro-7-hydroxyquinoline-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-731977-0.1g |
8-fluoro-7-hydroxyquinoline-4-carboxylic acid |
2138176-25-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-11 | |
| Enamine | EN300-731977-0.05g |
8-fluoro-7-hydroxyquinoline-4-carboxylic acid |
2138176-25-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-11 | |
| Enamine | EN300-731977-5.0g |
8-fluoro-7-hydroxyquinoline-4-carboxylic acid |
2138176-25-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-11 | |
| Enamine | EN300-731977-2.5g |
8-fluoro-7-hydroxyquinoline-4-carboxylic acid |
2138176-25-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-11 | |
| Enamine | EN300-731977-10.0g |
8-fluoro-7-hydroxyquinoline-4-carboxylic acid |
2138176-25-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-11 | |
| Enamine | EN300-731977-1.0g |
8-fluoro-7-hydroxyquinoline-4-carboxylic acid |
2138176-25-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-11 | |
| Enamine | EN300-731977-0.5g |
8-fluoro-7-hydroxyquinoline-4-carboxylic acid |
2138176-25-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-11 | |
| Enamine | EN300-731977-0.25g |
8-fluoro-7-hydroxyquinoline-4-carboxylic acid |
2138176-25-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-11 |
8-Fluoro-7-hydroxyquinoline-4-carboxylic acid 関連文献
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
8-Fluoro-7-hydroxyquinoline-4-carboxylic acidに関する追加情報
Recent Advances in the Application of 8-Fluoro-7-hydroxyquinoline-4-carboxylic Acid (CAS: 2138176-25-5) in Chemical Biology and Pharmaceutical Research
8-Fluoro-7-hydroxyquinoline-4-carboxylic acid (CAS: 2138176-25-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antimicrobial and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the most notable advancements in the study of 8-Fluoro-7-hydroxyquinoline-4-carboxylic acid is its role in the development of new antimicrobial agents. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers employed a combination of computational modeling and in vitro assays to identify the structural features responsible for the enhanced antimicrobial activity, paving the way for the design of more effective antibiotics.
In addition to its antimicrobial properties, 8-Fluoro-7-hydroxyquinoline-4-carboxylic acid has shown promise in the field of oncology. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that this compound serves as a scaffold for the development of small-molecule inhibitors targeting specific kinases involved in cancer progression. The study utilized high-throughput screening and molecular docking techniques to identify lead compounds with high affinity and selectivity for the target kinases, offering new avenues for cancer therapy.
The synthesis of 8-Fluoro-7-hydroxyquinoline-4-carboxylic acid has also seen significant improvements in recent years. A novel synthetic route, described in a 2022 publication in Organic Process Research & Development, offers a more efficient and scalable method for producing this compound with high purity and yield. This advancement is particularly important for industrial-scale production, as it reduces costs and minimizes environmental impact, making the compound more accessible for further research and development.
Beyond its direct applications, 8-Fluoro-7-hydroxyquinoline-4-carboxylic acid has been explored as a fluorescent probe in chemical biology. Its unique photophysical properties, including high quantum yield and stability under physiological conditions, make it an attractive tool for imaging and diagnostic applications. A recent study in Analytical Chemistry demonstrated its utility in real-time monitoring of enzymatic activity, providing insights into cellular processes that were previously difficult to observe.
In conclusion, 8-Fluoro-7-hydroxyquinoline-4-carboxylic acid (CAS: 2138176-25-5) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span antimicrobial and anticancer drug development, improved synthetic methodologies, and advanced imaging techniques. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in addressing some of the most pressing challenges in medicine and biotechnology.
2138176-25-5 (8-Fluoro-7-hydroxyquinoline-4-carboxylic acid) 関連製品
- 1824165-57-2(Pyridine, 2-chloro-4-ethynyl-6-methyl-)
- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)
- 2229413-25-4(3-methyl-4-(methylsulfanyl)but-1-yne)
- 1261744-48-2(Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate)
- 2060062-40-8(2-(trifluoromethyl)thiophene-3-carbonitrile)
- 56917-42-1(4-Ethynyl-2-fluoro-1,1'-biphenyl)
- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)
- 54397-84-1(12(S)-HHTrE)
- 1550900-91-8(2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol)
- 55136-76-0(Kaempferol 3-sophoroside-7-glucoside)




